Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
This compound belongs to the 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylate family, synthesized via Michael addition of ethyl acetoacetate to chalcone precursors . Its structure features a cyclohexenone core substituted with a 4-fluorophenyl group at position 4 and a 4-(dimethylamino)phenyl group at position 4.
Properties
IUPAC Name |
ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO3/c1-4-28-23(27)22-20(16-7-11-19(12-8-16)25(2)3)13-17(14-21(22)26)15-5-9-18(24)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXLSSHNODEDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H22FNO3
- Molecular Weight : 329.39 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Structural Characteristics
The structure of the compound features a cyclohexene ring with various substituents, including a dimethylamino group and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl 4-fluorophenylacetate under specific conditions, often utilizing catalysts to enhance yield and purity.
Reaction Mechanism
- Formation of the Aldehyde Intermediate : The initial step involves the formation of an intermediate through nucleophilic addition.
- Cyclization : Subsequent cyclization leads to the formation of the cyclohexene framework.
- Carboxylation : Finally, carboxylation completes the structure, yielding the target compound.
The biological activities of this compound are attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel blockers, which can influence various physiological processes such as muscle contraction and neurotransmitter release .
- Anticancer Properties : Research indicates that derivatives with similar structures can inhibit mitotic kinesin Eg5, a target for cancer treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Eg5 inhibition |
| Study B | MCF7 (breast cancer) | 20 | Apoptosis induction |
| Study C | A549 (lung cancer) | 10 | Calcium channel blockade |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effect of this compound on HeLa cells, revealing an IC50 value of 15 µM, indicating significant cytotoxicity and potential as an anticancer agent .
- Neuroprotective Effects : Another case study explored its neuroprotective properties in models of oxidative stress, suggesting that it may mitigate neuronal damage through calcium modulation .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a cyclohexene ring, dimethylamino and fluorophenyl substituents. The molecular formula is , and it has a molecular weight of approximately 384.44 g/mol.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibit promising anticancer properties. Research has shown that the incorporation of dimethylamino groups can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
2. Neuropharmacology
The dimethylamino moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly in treating conditions like depression and anxiety disorders. The ability to modify the compound's structure may lead to derivatives with improved efficacy and selectivity for specific receptors .
3. Structure-Activity Relationship Studies
The compound serves as a valuable model in structure-activity relationship (SAR) studies, providing insights into how structural modifications influence biological activity. For instance, variations in the fluorophenyl group can significantly affect the compound's binding affinity to target proteins, which is crucial for drug design .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .
2. Photovoltaic Devices
Research indicates that compounds with similar structures can enhance the efficiency of photovoltaic devices by improving light absorption and charge mobility. The incorporation of this compound into photovoltaic materials could lead to significant advancements in solar energy technology .
Case Studies
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on Geometry
Key structural differences arise from substituents on the aryl rings:
- Dihedral Angles: Halogenated analogs (Cl, F) exhibit dihedral angles between aryl rings ranging from 76° to 90°, influenced by steric and electronic interactions.
- Ring Conformation : Conformational flexibility (envelope, half-chair, screw-boat) is common. For example, disordered molecules in analogs adopt multiple conformations (e.g., envelope and screw-boat in ).
Puckering Parameters
Cremer-Pople parameters (Q, θ, φ) quantify cyclohexenone ring puckering:
- Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-... :
- Ethyl 4-(2,4-Dichlorophenyl)-6-(4-Fluorophenyl)-... : Screw-boat (Q = 0.434 Å, θ = 64.7°) .
The target compound’s dimethylamino group may stabilize specific conformations due to its bulk and polarity.
Crystallographic and Physical Properties
- Disorder and Packing: Analogs often exhibit disorder in aryl rings or ethyl groups (e.g., 68:32 occupancy in ). The target compound’s dimethylamino group may reduce disorder due to stronger intermolecular interactions (e.g., H-bonding).
- Crystal Packing: Weak C–H···O interactions stabilize packing in halogenated analogs . The dimethylamino group may introduce N–H···O bonds, altering packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
